Aceneuramic acid -

Aceneuramic acid

Catalog Number: EVT-7957100
CAS Number:
Molecular Formula: C11H19NO9
Molecular Weight: 309.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Aceneuramic acid is an N-acetylneuraminic acid that is keto-neuraminic acid in which one of the hydrogens of the amino group is replaced by an acetyl group. It is a member of N-acetylneuraminic acids, a member of acetamides and a 2-oxo monocarboxylic acid. It is functionally related to a keto-neuraminic acid. It is a conjugate acid of an aceneuramate.
Aceneuramic acid has been used in trials studying the treatment of Distal Myopathy, Nonaka Type, Hereditary Inclusion Body Myopathy, and Distal Myopathy With Rimmed Vacuoles.
Aceneuramic acid is a natural product found in Phaseolus vulgaris with data available.
An N-acyl derivative of neuraminic acid. N-acetylneuraminic acid occurs in many polysaccharides, glycoproteins, and glycolipids in animals and bacteria. (From Dorland, 28th ed, p1518)
Classification and Source

Aceneuramic acid falls under the category of amino sugars and is classified as a keto-neuraminic acid. It is primarily sourced from biochemical pathways involving the metabolism of N-acetyl-D-glucosamine . The compound is notable for its physiological roles, including involvement in cell signaling and immune responses.

Synthesis Analysis

The synthesis of aceneuramic acid can be achieved through various methods, primarily enzymatic and chemoenzymatic approaches:

  1. Enzymatic Synthesis:
    • A two-step enzymatic cascade can convert N-acetyl-D-glucosamine into N-acetylneuraminic acid. In this process, enzymes such as N-acetyl-D-glucosamine 2-epimerase and N-acetylneuraminate lyase are utilized to facilitate the conversion .
    • This method is advantageous due to its specificity and efficiency, allowing for high yields of aceneuramic acid.
  2. Chemoenzymatic Methods:
    • Recent studies have explored using immobilized enzymes in continuous flow reactors to enhance production efficiency. This method combines chemical and enzymatic reactions to optimize yields and reduce costs .

Technical parameters such as temperature, pH, and enzyme concentrations are crucial for maximizing synthesis efficiency. For instance, optimal temperatures typically range between 30°C to 37°C, depending on the specific enzymes used.

Molecular Structure Analysis

The molecular formula for aceneuramic acid is C11H19NO9C_{11}H_{19}NO_9, with a molecular weight of approximately 305.27 g/mol. The structure features:

  • A keto group at the C2 position.
  • An acetyl group attached to the amino group at C5.
  • A carboxylic acid functional group at C1.

The stereochemistry around the carbon atoms contributes to its biological activity, with specific configurations influencing receptor binding and interaction with other biomolecules.

Chemical Reactions Analysis

Aceneuramic acid participates in various chemical reactions:

  1. Glycosylation Reactions:
    • It can act as a donor in glycosylation reactions, forming glycosidic bonds with other sugars or proteins.
  2. Degradation Pathways:
    • Under certain conditions, aceneuramic acid can be hydrolyzed by sialidases, leading to the release of N-acetyl-D-mannosamine and other products.
  3. Pharmaceutical Reactions:
    • In pharmaceutical applications, aceneuramic acid can undergo esterification or amidation to form derivatives with enhanced therapeutic properties .

These reactions are crucial for understanding its metabolic pathways and potential therapeutic applications.

Mechanism of Action

Aceneuramic acid's mechanism of action primarily involves its role as a precursor for sialic acids in glycoproteins and glycolipids. Sialic acids are critical for:

  • Cell Recognition: They play a key role in cellular interactions and signaling.
  • Immune Response Modulation: Sialic acids can influence immune cell activity and inflammation processes.
Physical and Chemical Properties Analysis

Aceneuramic acid exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in water and polar solvents due to its hydrophilic functional groups.
  • Stability: The compound is relatively stable under physiological conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data may vary based on purity but typically falls within a range suitable for pharmaceutical formulations.

These properties are essential for formulating aceneuramic acid into effective therapeutic agents.

Applications

Aceneuramic acid has several scientific applications, particularly in medicine:

  1. Therapeutics for GNE Myopathy:
    • Clinical trials have demonstrated its efficacy in improving muscle strength in patients suffering from GNE myopathy by replenishing deficient sialic acids .
  2. Research Tool:
    • It serves as a valuable tool in biochemical research for studying cell signaling pathways involving sialic acids.
  3. Potential Drug Development:
    • Ongoing research explores its potential as a drug candidate for various conditions related to sialic acid deficiency.
Biosynthesis Pathways & Metabolic Regulation

Enzymatic Synthesis via UDP-GlcNAc 2-Epimerase/ManNAc Kinase (GNE/MNK)

Aceneuramic acid (N-acetylneuraminic acid, Neu5Ac) biosynthesis initiates with the conversion of UDP-N-acetylglucosamine (UDP-GlcNAc) to N-acetylmannosamine (ManNAc), catalyzed by the bifunctional enzyme UDP-GlcNAc 2-epimerase/ManNAc kinase (GNE/MNK). This enzyme is the rate-limiting step in mammalian sialic acid biosynthesis and possesses two distinct catalytic domains:

  • The N-terminal epimerase domain mediates the reversible epimerization of UDP-GlcNAc to ManNAc, releasing UDP as a byproduct. This reaction involves transient oxidation at C3 and stereochemical inversion at C2.
  • The C-terminal kinase domain phosphorylates ManNAc to generate ManNAc-6-phosphate, utilizing ATP as a phosphate donor [2] [7].

Structurally, GNE forms functional oligomers (predominantly hexamers) essential for enzymatic activity. Mutations in either domain disrupt sialic acid production and are linked to human diseases like GNE myopathy, characterized by hyposialylation of muscle glycoproteins [1] . Subsequent steps involve:

  • Condensation of ManNAc-6-P with phosphoenolpyruvate (catalyzed by Neu5Ac-9-P synthase) to form Neu5Ac-9-P
  • Dephosphorylation by Neu5Ac-9-P phosphatase
  • Cytidine monophosphate activation via CMP-Neu5Ac synthetase in the nucleus

Table 1: Functional Domains of Bifunctional GNE/MNK

DomainReaction CatalyzedCofactorsProductPathological Impact of Mutations
EpimeraseUDP-GlcNAc ↔ ManNAc + UDPNoneManNAcGNE myopathy, Sialuria
KinaseManNAc + ATP → ManNAc-6-P + ADPATP/Mg²⁺ManNAc-6-phosphateHereditary Inclusion Body Myopathy (HIBM)

Feedback Inhibition Mechanisms in Sialic Acid Homeostasis

GNE activity is tightly regulated through allosteric feedback inhibition by the downstream metabolite cytidine monophosphate-N-acetylneuraminic acid (CMP-Neu5Ac). This regulatory mechanism ensures sialic acid homeostasis:

  • CMP-Neu5Ac binds to a specific allosteric pocket within the epimerase domain (distinct from the catalytic site), inducing conformational changes that reduce enzymatic activity by >90% [2] .
  • Inhibition is highly specific for CMP-Neu5Ac; neither free Neu5Ac nor other nucleotide sugars exhibit significant inhibitory effects [7].
  • Mutations disrupting this allosteric site (e.g., R263L in humans) cause sialuria, a condition characterized by massive urinary excretion of free Neu5Ac due to uncontrolled biosynthetic flux .

Additional regulatory layers include:

  • Transcriptional regulation: GNE expression is modulated by CpG methylation upstream of exon A1 .
  • Post-translational modifications: Phosphorylation by protein kinase C (PKC) at Ser74 and Ser302 fine-tunes epimerase and kinase activities [7].

Table 2: Regulatory Mechanisms Governing GNE Activity

Regulatory MechanismMolecular EffectBiological Consequence
CMP-Neu5Ac bindingAllosteric inhibition of epimerase domainPrevents sialic acid overproduction
PKC phosphorylationModifies kinase/epimerase activity ratiosAdjusts biosynthetic flux to cellular needs
OligomerizationStabilizes active enzyme conformationLoss of quaternary structure reduces activity by 80%

Compartmentalization of Sialylation Processes in Eukaryotic Systems

Neu5Ac biosynthesis and utilization are spatially segregated within eukaryotic cells:

  • Cytosolic Phase:
  • GNE converts UDP-GlcNAc to ManNAc-6-P in the cytosol
  • Neu5Ac-9-P synthase and phosphatase generate free Neu5Ac
  • Nuclear Phase:
  • Neu5Ac translocates to the nucleus where CMP-Neu5Ac synthetase activates it to CMP-Neu5Ac
  • Golgi Phase:
  • CMP-Neu5Ac is transported into the Golgi lumen via the CMP-sialic acid antiporter
  • Sialyltransferases attach Neu5Ac to terminal positions of glycoproteins and glycolipids [6]

This compartmentalization prevents futile cycles by separating early biosynthetic steps from terminal activation and glycosylation. Disruption of nucleocytoplasmic transport (e.g., via CMP-sialic acid transporter defects) causes glycosylation disorders due to inadequate substrate delivery to the Golgi . The spatial organization also enables tissue-specific sialylation patterns dictated by differential expression of transporters and sialyltransferases.

Cross-Species Variability in Neu5Ac Biosynthetic Flux

Significant evolutionary differences exist in Neu5Ac production:

  • Mammals: Rely exclusively on the GNE-dependent pathway. Mice with homozygous Gne knockouts exhibit embryonic lethality, underscoring the pathway's indispensability [7].
  • Bacteria: Utilize alternative pathways:
  • Escherichia coli employs NanA (Neu5Ac aldolase) in salvage pathways
  • Campylobacter jejuni expresses neuB/neuC homologs for de novo synthesis [6]
  • Avian Species: Show elevated GNE expression in liver, correlating with high serum sialoglycoprotein production

Metabolic flux analyses reveal:

  • Human cells: 85% of Neu5Ac derives from de novo synthesis, 15% from salvage pathways
  • Bacterial pathogens (e.g., Neisseria meningitidis): Depend heavily on host-derived Neu5Ac via sialic acid transporters (e.g., NanT) [6]

Pathological variations occur in:

  • GNE myopathy patients: 40–60% reduction in muscle tissue sialylation due to impaired GNE kinetics [1] [4]
  • Sialuria patients: 30-fold increased urinary Neu5Ac excretion from loss of feedback inhibition

Table 3: Evolutionary and Pathological Variations in Neu5Ac Biosynthesis

Organism/ConditionBiosynthetic CharacteristicsKey Adaptations/Pathologies
MammalsObligate GNE-dependent pathwayEmbryonic lethality upon GNE knockout
Gram-negative bacteriaNeuB/NeuC homologs or salvage pathwaysNanT transporters for host-derived sialic acid
Avian speciesHigh hepatic GNE expressionEnhanced serum sialoglycoprotein production
GNE myopathyReduced ManNAc kinase/epimerase VmaxMuscle hyposialylation and degeneration
SialuriaLoss of CMP-Neu5Ac allosteric controlMassive Neu5Ac accumulation and excretion

The intricate regulation of aceneuramic acid biosynthesis highlights its biological significance across evolution. Understanding species-specific adaptations and regulatory mechanisms provides critical insights for developing therapeutic interventions targeting sialic acid metabolism, particularly for rare disorders like GNE myopathy where sialic acid supplementation shows promise in restoring glycosylation patterns [1] [4] [10].

Properties

Product Name

Aceneuramic acid

IUPAC Name

(4S,5R,6R,7S,8R)-5-acetamido-4,6,7,8,9-pentahydroxy-2-oxononanoic acid

Molecular Formula

C11H19NO9

Molecular Weight

309.27 g/mol

InChI

InChI=1S/C11H19NO9/c1-4(14)12-8(5(15)2-6(16)11(20)21)10(19)9(18)7(17)3-13/h5,7-10,13,15,17-19H,2-3H2,1H3,(H,12,14)(H,20,21)/t5-,7+,8+,9+,10+/m0/s1

InChI Key

KBGAYAKRZNYFFG-BOHATCBPSA-N

SMILES

CC(=O)NC(C(CC(=O)C(=O)O)O)C(C(C(CO)O)O)O

Canonical SMILES

CC(=O)NC(C(CC(=O)C(=O)O)O)C(C(C(CO)O)O)O

Isomeric SMILES

CC(=O)N[C@H]([C@H](CC(=O)C(=O)O)O)[C@H]([C@@H]([C@@H](CO)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.